4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene
Description
Properties
IUPAC Name |
4-[(E)-4-bromobut-1-enyl]-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQEBBJZFBDKR-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/CCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene typically involves the bromination of but-1-ene followed by a coupling reaction with 1,2-dimethylbenzene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The double bond in the butenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 4-[(1E)-4-hydroxybut-1-en-1-yl]-1,2-dimethylbenzene.
Oxidation: Formation of 4-[(1E)-4-oxobut-1-en-1-yl]-1,2-dimethylbenzene.
Reduction: Formation of 4-bromo-1-butyl-1,2-dimethylbenzene.
Scientific Research Applications
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials science research.
Mechanism of Action
The mechanism of action of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved can vary widely based on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-4-bromobut-1-en-1-yl]benzene
- 4-[(1E)-4-chlorobut-1-en-1-yl]-1,2-dimethylbenzene
- 4-[(1E)-4-bromobut-1-en-1-yl]-1,3-dimethylbenzene
Uniqueness
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is unique due to the specific positioning of the bromobut-1-en-1-yl group on the 1,2-dimethylbenzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .
Biological Activity
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene, a compound with the molecular formula C₁₂H₁₅Br, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including its antimicrobial, anticancer, and cytotoxic effects.
The compound is characterized by its unique structure, which includes a bromobutene moiety attached to a dimethylbenzene ring. The molecular weight is approximately 239.15 g/mol, and it exhibits various chemical behaviors that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bromobutene have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromobut-1-en-1-ylbenzene | E. coli | 32 µg/mL |
| 4-Bromobut-1-en-1-ylphenol | S. aureus | 16 µg/mL |
| 4-Bromobut-1-en-1-ylpyridine | C. albicans | 8 µg/mL |
Anticancer Potential
The compound's anticancer potential has also been explored in vitro. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In particular, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the effects of a structurally similar compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest and apoptosis |
Cytotoxicity Studies
Cytotoxicity assays using V79 hamster fibroblast cells revealed that while the compound exhibits cytotoxic effects, it is less toxic compared to some known chemotherapeutics. The relative safety profile suggests potential for therapeutic applications with lower side effects.
Q & A
Q. What are the key synthetic routes for 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene, and how can reaction conditions be optimized?
The synthesis typically involves coupling a brominated alkene precursor with a 1,2-dimethylbenzene derivative. A method analogous to involves using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux to facilitate nucleophilic substitution or Heck-type coupling. Optimization includes temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent positions and confirm the (1E)-configuration via coupling constants (J ≈ 12–18 Hz for trans alkenes).
- X-ray crystallography : For unambiguous confirmation of the double bond geometry and crystal packing. SHELXL is widely used for refinement .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Q. How does the E-configuration of the double bond influence reactivity and intermolecular interactions?
The trans configuration reduces steric hindrance between substituents, favoring planar geometry. This enhances π-π stacking in crystal structures (analyzed via Mercury’s Materials Module) and influences regioselectivity in electrophilic additions or cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental NMR chemical shifts?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
Q. What strategies enable regioselective functionalization of the brominated alkene moiety?
The bromine atom is a prime site for cross-coupling (e.g., Suzuki-Miyaura). Regioselectivity can be achieved by:
- Transition-metal catalysis : Nickel or palladium catalysts (see ) under inert conditions.
- Directing groups : Temporary functional groups on the benzene ring to steer reactivity.
- Steric control : Bulky ligands or solvents to favor specific pathways .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Challenges include polymorphism or poor crystal growth due to flexible alkene chains. Solutions involve:
- Solvent screening : Using mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
- Seeding : Introducing microcrystals to induce nucleation.
- Temperature gradients : Gradual cooling to stabilize lattice formation. WinGX or SHELXTL can assist in data processing .
Q. How can computational modeling predict this compound’s electronic properties for materials science applications?
- DFT studies : Calculate HOMO-LUMO gaps to assess charge-transfer potential.
- Molecular docking : If bioactive, simulate interactions with protein targets.
- Mercury visualization : Analyze intermolecular interactions (e.g., halogen bonding) in crystal structures .
Methodological Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Purpose | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C | Facilitate coupling efficiency | |
| Solvent | DMF or THF | Polar aprotic for SN2/Heck | |
| Purification | Column chromatography (SiO₂, hexane/EA) | Isolate pure product |
Table 2: Spectroscopic Benchmarks
| Technique | Expected Data | Application | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.5–7.2 (aromatic H), J = 16 Hz | Confirm E-configuration | |
| X-ray | Crystallographic R-factor < 0.05 | Validate geometry | |
| IR | ~1640 cm⁻¹ (C=C stretch) | Detect alkene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
